![molecular formula C9H11N3 B12823542 N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine is a heterocyclic organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its specific substitution pattern, has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-1-amine typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method includes the reaction of o-phenylenediamine with dimethylformamide (DMF) under acidic conditions, followed by methylation using methyl iodide. The reaction conditions often require heating and the presence of a catalyst such as palladium or copper to facilitate the cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents, often in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery programs.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism by which N,2-Dimethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these proteins, blocking substrate access and altering the protein’s function. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the additional N-methyl group, resulting in different biological activity and chemical reactivity.
N-Methylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in its applications and effectiveness.
Benzimidazole: The parent compound, which serves as a basis for synthesizing various derivatives with diverse properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in multiple fields of research and industry.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,2-dimethylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3/c1-7-11-8-5-3-4-6-9(8)12(7)10-2/h3-6,10H,1-2H3 |
InChI Key |
PTWVGELXQGIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


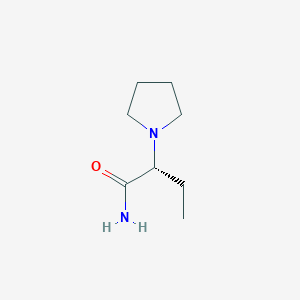


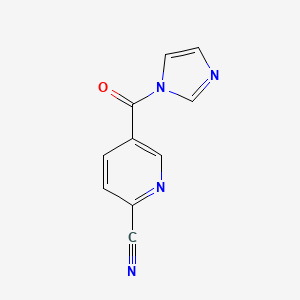
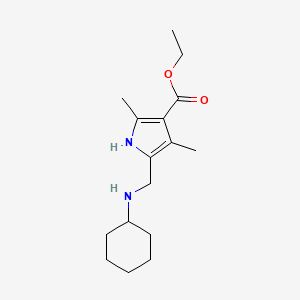
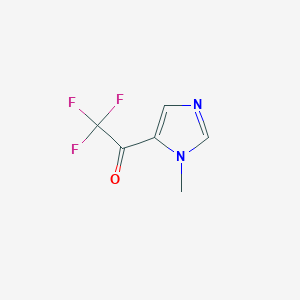
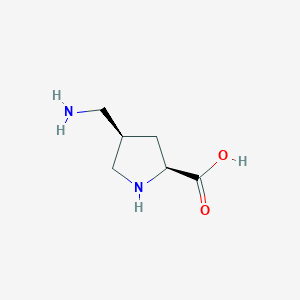

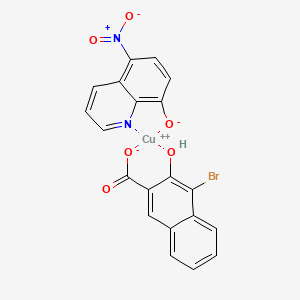

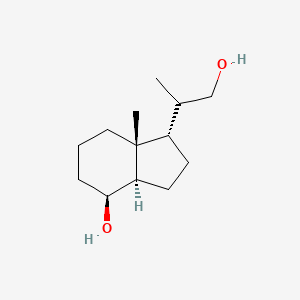
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)

